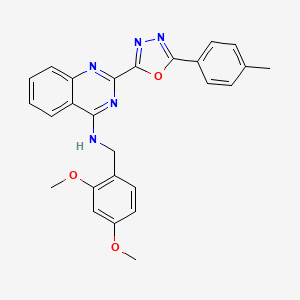

Egfr/her2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23N5O3 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine |

InChI |

InChI=1S/C26H23N5O3/c1-16-8-10-17(11-9-16)25-30-31-26(34-25)24-28-21-7-5-4-6-20(21)23(29-24)27-15-18-12-13-19(32-2)14-22(18)33-3/h4-14H,15H2,1-3H3,(H,27,28,29) |

InChI Key |

DKJFXPDCLVAOGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCC5=C(C=C(C=C5)OC)OC |

Origin of Product |

United States |

Epidermal Growth Factor Receptor Egfr and Human Epidermal Growth Factor Receptor 2 Her2 Signaling in Cancer Biology

Significance of EGFR and HER2 in Oncogenesis

Roles in Cellular Proliferation and Survival

EGFR and HER2 play pivotal roles in transmitting signals from the extracellular environment to the cell's nucleus, thereby controlling fundamental cellular processes. mdpi.comnih.gov Upon activation, these receptors trigger a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. mdpi.comnih.gov The MAPK pathway is instrumental in promoting cell proliferation, while the PI3K/Akt pathway is a key mediator of cell survival by inhibiting apoptosis (programmed cell death). nih.govresearchgate.net

The activation of these pathways is initiated by the binding of specific ligands to the extracellular domain of the receptors, leading to their dimerization and subsequent autophosphorylation of tyrosine residues in their intracellular kinase domains. embopress.orgbioscientifica.com These phosphorylated sites then serve as docking platforms for various adaptor proteins and enzymes that propagate the signal downstream. embopress.orgnih.gov

Dysregulation in Cancer Development and Progression

In many cancers, the signaling output from EGFR and HER2 is aberrantly amplified, leading to uncontrolled cell growth and tumor formation. nih.govmdpi.com This dysregulation can occur through several mechanisms, including gene amplification, protein overexpression, and activating mutations. nih.govnih.gov

Overexpression of HER2, for instance, is a well-established driver in a significant subset of breast and gastric cancers, where it is associated with aggressive disease and poor prognosis. nih.govmdpi.com Similarly, increased EGFR expression and activating mutations are common in non-small cell lung cancer and glioblastoma. nih.gov The persistent activation of these receptors provides cancer cells with a continuous stimulus for proliferation and survival, a phenomenon often referred to as "oncogene addiction." frontiersin.org

The ErbB Receptor Family Interdependence and Functional Redundancy

The biological functions of the ErbB receptors are intricately linked through their ability to form dimers not only with themselves (homodimers) but also with other members of the family (heterodimers). This dimerization is a key determinant of the nature and potency of the downstream signal. embopress.org

Homodimerization and Heterodimerization Dynamics

Ligand binding to EGFR, HER3, or HER4 induces a conformational change that promotes the formation of receptor dimers. embopress.orgfrontiersin.org While these receptors can form homodimers, they preferentially form heterodimers with HER2. embopress.org HER2 is unique in that it has no known high-affinity ligand and can be activated through heterodimerization with other ligand-bound ErbB receptors or through homodimerization when it is highly overexpressed. nih.govimrpress.com

The formation of heterodimers, particularly those involving HER2, often results in a more potent and sustained signaling output compared to homodimers. oncotarget.com This is partly because HER2-containing heterodimers have a slower rate of ligand dissociation and are less prone to internalization and degradation, leading to prolonged signaling. cancernetwork.com

Interplay with HER3 and HER4 in Oncogenic Signaling

The interplay between EGFR/HER2 and the other family members, HER3 and HER4, adds another layer of complexity to ErbB signaling. HER3 is notable for its lack of a functional kinase domain. nih.govmdpi.com However, it possesses multiple docking sites for the p85 subunit of PI3K, making the HER2/HER3 heterodimer a particularly potent activator of the pro-survival PI3K/Akt pathway. nih.govmdpi.com This heterodimer is considered one of the most oncogenic signaling complexes within the ErbB family. nih.gov

HER4, on the other hand, can be activated by a range of ligands and can dimerize with other ErbB receptors, including HER2. mdpi.combiorxiv.org The role of HER2/HER4 heterodimers in cancer is less well-defined than that of HER2/HER3, but they have been implicated in mammary gland development. mdpi.com In some contexts, HER4 signaling has been associated with cell differentiation, a process that can counteract proliferation. biorxiv.org However, there is also evidence suggesting that increased HER4 expression can be linked to a poor prognosis in certain cancers. biorxiv.org

The intricate network of interactions within the ErbB family highlights their functional redundancy and the potential for compensatory signaling. For example, inhibition of EGFR alone may be circumvented by the activation of HER2/HER3 signaling. plos.org

Rationale for Dual EGFR/HER2 Inhibition in Preclinical Oncology

The interdependence and crosstalk between EGFR and HER2 provide a strong rationale for the development of dual inhibitors. Targeting either receptor individually can lead to the emergence of resistance as the cancer cells adapt by upregulating the other receptor or alternative signaling pathways. mdpi.com

Dual inhibition of EGFR and HER2 offers the potential for a more comprehensive and durable blockade of ErbB signaling. mdpi.comresearchgate.net By simultaneously inhibiting both receptors, compounds like Egfr/her2-IN-3 aim to:

Prevent the formation of both EGFR and HER2 homodimers and heterodimers.

Block the activation of key downstream pathways like MAPK and PI3K/Akt more effectively. cancernetwork.com

Overcome or delay the development of resistance mechanisms that rely on the functional redundancy between EGFR and HER2. mdpi.com

Preclinical studies with dual EGFR/HER2 inhibitors have demonstrated their potential to inhibit the growth and survival of cancer cells that are dependent on these signaling pathways. mdpi.comacs.org The efficacy of such inhibitors is often evaluated in cancer cell lines and animal models that exhibit overexpression or activation of EGFR and/or HER2.

Below is a table summarizing key findings from preclinical research on dual EGFR/HER2 inhibition.

| Finding | Significance in Preclinical Oncology |

| Potent antitumor effects in various cancer cell lines | Demonstrates broad potential across different cancer types overexpressing EGFR and HER2. |

| Induction of apoptosis | Shows the ability to trigger programmed cell death in cancer cells. medchemexpress.com |

| Reduction of tumor volume in xenograft models | Provides in vivo evidence of antitumor activity. |

| Overcoming resistance to single-agent therapies | Suggests a strategy to treat tumors that have become resistant to inhibitors targeting only EGFR or HER2. plos.org |

The development of this compound and similar dual inhibitors represents a targeted approach to cancer therapy, grounded in a deep understanding of the molecular biology of the ErbB receptor family. Further research will be crucial to fully elucidate the therapeutic potential of this strategy.

Preclinical Efficacy Studies of Egfr/her2 in 3 and Dual Egfr/her2 Inhibitors

In Vitro Anti-Proliferative and Cytotoxic Activity

The cornerstone of preclinical evaluation for any anti-cancer agent is its ability to inhibit the growth and induce death in cancer cells in vitro. For dual EGFR/HER2 inhibitors, this is typically assessed using a panel of cancer cell lines with well-characterized expression levels of EGFR and HER2.

Dose-Dependent Inhibition in Relevant Cancer Cell Lines

The effectiveness of dual EGFR/HER2 inhibitors is often measured by their IC50 value, which represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. Studies consistently show that cell lines with amplification or overexpression of HER2 are particularly sensitive to these inhibitors. nih.govaacrjournals.org

Breast cancer is a primary focus for the development of HER2-targeted therapies, as approximately 20% of breast cancers overexpress the HER2 receptor. aacrjournals.org Cell lines such as SKBR3 and BT474, which are known for HER2 amplification, are routinely used to test the potency of dual EGFR/HER2 inhibitors. aacrjournals.orgnih.gov

For instance, the dual inhibitor lapatinib (B449) has been shown to potently inhibit the growth of HER2-overexpressing BT474 breast cancer cells. iiitd.edu.in In a broader study, lapatinib was effective against a panel of breast cancer cell lines, with sensitivity correlating with HER2 expression levels. nih.gov The HER2-selective inhibitor tucatinib (B611992) strongly inhibited the proliferation of BT-474 cells with an IC50 of 33 nmol/L. aacrjournals.org In contrast, the MCF7 cell line, which has normal HER2 expression, is generally less sensitive to these inhibitors. nih.govlinkos.cz Studies with the dual PI3K-mTOR and HER2 inhibitor NVP-BEZ235 showed it was sufficient to induce significant growth inhibition in HER2-amplified SKBR3 and BT474 cells. pnas.org Another compound, EGFR/HER2/DHFR-IN-1, showed potent activity against MCF-7 breast cancer cells with an IC50 of 1.83 μM. medchemexpress.com

Interactive Table: IC50 Values of Dual Inhibitors in Breast Cancer Cell Lines Press Run to render the interactive table.

Non-small cell lung cancer (NSCLC) is another area where EGFR and HER2 are important therapeutic targets. mdpi.comnih.gov The H1299 NSCLC cell line, which has high expression of both EGFR and HER2, has been used to evaluate novel dual inhibitors. mdpi.com One study detailed a series of thieno[2,3-d] iiarjournals.orgnih.govaacrjournals.orgtriazine and acetamide (B32628) derivatives that showed potent cytotoxic activity against H1299 cells, with IC50 values ranging from 12 to 54 nM. mdpi.comresearchgate.net The most active compound, 21a, had an IC50 of 12.5 nM against the H1299 cell line. mdpi.comnih.govresearchgate.netekb.eg

The A431 cell line, notable for its high EGFR expression, is often used as a point of comparison. aacrjournals.org The HER2-selective inhibitor tucatinib showed minimal inhibition of A431 cell proliferation, highlighting its selectivity for HER2 over EGFR. aacrjournals.org Conversely, the dual inhibitor lapatinib was effective in A431 cells with an IC50 value under 0.3 µM. nih.gov

Interactive Table: IC50 Values of Inhibitors in Lung and Epithelial Cancer Cell Lines Press Run to render the interactive table.

The utility of dual EGFR/HER2 inhibitors extends to other malignancies where these receptors are implicated. In gastric cancer, HER2 amplification is found in a subset of patients and is a predictive marker for sensitivity to HER-family tyrosine kinase inhibitors. aacrjournals.orgnih.gov HER2-amplified gastric cancer cell lines, such as NCI-N87 and SNU-216, are sensitive to pan-HER inhibitors like PF00299804, afatinib (B358), and neratinib (B1684480). aacrjournals.orgnih.gov PF00299804, for example, demonstrated potent activity in SNU-216 and NCI-N87 cells with IC50 values between 0.002 and 0.008 µmol/L. aacrjournals.org In these HER2-amplified lines, EGFR/HER2 inhibition leads to a dose-dependent suppression of PD-L1. nih.gov

In ovarian cancer models, the sensitivity to various tyrosine kinase inhibitors has been linked to the expression of HER-family members. spandidos-publications.com The dual EGFR/HER2 inhibitor lapatinib inhibited the growth of 9 different ovarian cancer cell lines, with IC50 values ranging from 1.42 nM in SKOV3 cells to 5.28 μM in A2780 cells. spandidos-publications.com The SKOV3 cell line is noted for its overexpression of HER2. spandidos-publications.comamegroups.org

Interactive Table: IC50 Values of Dual Inhibitors in Gastric and Ovarian Cancer Cell Lines Press Run to render the interactive table.

Lung Cancer Models (e.g., H1299, A549, A431)

Evaluation of Cell Viability and Growth Inhibition

The anti-proliferative effects of dual EGFR/HER2 inhibitors are commonly quantified using assays that measure cell viability and growth. MTS and MTT assays are standard methods used to determine the cytotoxic effects of these compounds on cancer cell lines. iiarjournals.orglinkos.cztandfonline.com These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Studies have demonstrated that dual inhibitors like lapatinib and tucatinib cause a dose-dependent decrease in the viability of HER2-amplified cancer cells. aacrjournals.orgiiitd.edu.in For example, treatment of HER2-amplified breast and gastric cancer cell lines with inhibitors like lapatinib or afatinib results in a significant reduction in cell growth. aacrjournals.orgnih.gov The growth inhibition assays performed on panels of breast and gastric cancer cell lines have been crucial in establishing the link between HER2 status and drug sensitivity. oncoscience.usaacrjournals.orgnih.gov

Induction of Cell Cycle Arrest Phases (e.g., S-phase arrest)

Beyond inhibiting proliferation, dual EGFR/HER2 inhibitors can exert their anti-cancer effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis. aacrjournals.orgresearchgate.net

Treatment with these inhibitors can cause cells to accumulate in specific phases of the cell cycle. For instance, treatment of HER2-overexpressing BT474 breast cancer cells with lapatinib led to an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis, and a reduction of cells in the G1 phase. iiitd.edu.in In contrast, some compounds have been shown to induce arrest at other checkpoints. A compound known as EGFR/HER2/DHFR-IN-1 was found to cause cell cycle arrest at the G1/S phase. medchemexpress.com Another agent, acetyltanshinone IIA, which down-regulates EGFR/HER2, induced S-phase arrest in MDA-MB-453 cells. oncotarget.com In SK-BR-3 and BT-474 cell lines, the same compound caused G1 phase arrest at lower doses and S-phase arrest at higher doses, suggesting cell-specific and dose-dependent mechanisms of action. researchgate.netoncotarget.com Similarly, treatment with the HER2 inhibitor zongertinib (B10856216) in NCI-N87 cells triggered a cell-cycle block, evidenced by the downregulation of cyclin D1. aacrjournals.org

Apoptosis Induction in Preclinical Cell Lines

Dual EGFR/HER2 inhibitors have consistently demonstrated the ability to induce apoptosis across a variety of cancer cell lines in preclinical studies. This pro-apoptotic activity is a key mechanism of their anti-cancer effect.

In models of colorectal cancer (CRC), the combination of the dual EGFR/HER2 inhibitor lapatinib with the HDAC inhibitor panobinostat (B1684620) was shown to synergistically inhibit proliferation and colony formation in all tested CRC cell lines. This combination led to a rapid induction of apoptosis, which was associated with an increase in DNA double-strand breaks, activation of caspase-8, and cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. researchgate.netub.edu

Studies in prostate cancer have also highlighted the pro-apoptotic effects of dual EGFR/HER2 inhibition. In androgen-sensitive LNCaP prostate cancer cells, the combination of the EGFR inhibitor erlotinib (B232) and the HER2 inhibitor trastuzumab induced a tenfold higher rate of apoptosis compared to either drug alone, particularly under conditions of androgen withdrawal. oup.comaacrjournals.org This effect was linked to the suppression of ErbB3, highlighting the intricate signaling network these inhibitors disrupt to trigger cell death. oup.comaacrjournals.org

In breast cancer, a primary target for HER2-directed therapies, dual inhibitors also show significant promise. The combination of a dual HER2/EGFR kinase inhibitor with anti-estrogen therapies was found to induce high levels of apoptosis in both HER2-overexpressing (BT474) and HER2-normal (MCF7) breast cancer cells. nih.gov This suggests that the therapeutic window for these inhibitors may extend beyond the traditional HER2-positive patient population. nih.gov The combination of the HER2-selective TKI tucatinib with the antibody-drug conjugate T-DM1 also resulted in increased apoptosis in preclinical models of HER2-positive breast cancer. oncotarget.com

Table 1: Apoptosis Induction by Dual EGFR/HER2 Inhibitors in Preclinical Cell Lines

| Cancer Type | Cell Lines | Inhibitor(s) | Key Findings on Apoptosis |

|---|---|---|---|

| Colorectal Cancer | DLD-1, H630, HCT116, LoVo | Lapatinib (in combination with Panobinostat) | Rapid induction of apoptosis, increased DNA double-strand breaks, caspase-8 activation, and PARP cleavage. researchgate.netub.edu |

| Prostate Cancer | LNCaP | Erlotinib and Trastuzumab | 10-fold higher apoptosis in combination compared to single agents, especially under androgen withdrawal. oup.comaacrjournals.org |

| Breast Cancer | BT474, MCF7 | Dual HER2/EGFR kinase inhibitor (GW2974) with anti-estrogens | Induced high levels of apoptosis in both HER2-overexpressing and HER2-normal cells. nih.gov |

| Breast Cancer | Multiple HER2+ lines | Tucatinib and T-DM1 | Combination led to increased apoptosis compared to single agents. oncotarget.com |

In Vivo Anti-Tumor Efficacy in Non-Human Preclinical Models

Following promising in vitro results, the anti-tumor activity of dual EGFR/HER2 inhibitors has been extensively validated in various in vivo preclinical models, demonstrating their potential to control tumor growth in a more complex biological environment.

Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice, are a standard for assessing in vivo efficacy. Dual EGFR/HER2 inhibitors have shown significant tumor growth suppression in these models.

For instance, the investigational dual inhibitor TAK-285 demonstrated potent antitumor activity against tumors overexpressing HER2 (BT-474 breast cancer) or EGFR (A-431). plos.org In the BT-474 xenograft model, TAK-285 was as effective as lapatinib at inhibiting tumor growth. plos.org Similarly, novel quinazoline (B50416) derivatives designed as irreversible dual EGFR/HER2 inhibitors have been shown to block the growth of non-small cell lung cancer (NSCLC) A549 tumor xenografts. nih.gov

In a KRAS mutant colorectal cancer xenograft model (LoVo), the combination of lapatinib and panobinostat showed greater antitumor activity than either agent alone, without a noticeable increase in toxicity. researchgate.net In prostate cancer, the combination of erlotinib and trastuzumab enhanced the effects of castration in suppressing tumor proliferation and inducing apoptosis in CWR22 xenografts. aacrjournals.org Furthermore, the dual inhibitor afatinib was shown to be more effective than lapatinib or the combination of trastuzumab and pertuzumab in a patient-derived xenograft (PDX) model of cancer with a specific HER2 mutation (E401G). nih.gov

Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in an animal, provide a more clinically relevant microenvironment to test therapeutic efficacy. Dual EGFR/HER2 inhibitors have also been successfully evaluated in these more complex models.

In an orthotopic xenograft model of pancreatic cancer using patient-derived tumors, the combination of lapatinib and the MEK inhibitor trametinib (B1684009) resulted in significantly enhanced inhibition of tumor growth compared to either drug alone. researchgate.net This highlights the potential of dual EGFR/HER2 inhibition in this difficult-to-treat cancer. Another dual inhibitor, afatinib, demonstrated antitumor efficacy by inducing apoptosis in an orthotopic xenograft neuroblastoma mouse model. oup.com

In glioblastoma, a highly aggressive brain cancer, the brain-penetrant dual inhibitor afatinib improved survival in an orthotopic EGFRvIII mutant xenograft model. nih.gov In triple-negative breast cancer, co-targeting Raf and Mek with sorafenib (B1663141) and selumitinib, downstream of EGFR/HER2, synergistically inhibited primary tumor growth and pulmonary metastasis in an orthotopic mouse xenograft model. plos.org A study using a protein-based degrader of both HER2 and EGFR, PEPD-G278D, showed strong growth inhibition of orthotopic patient-derived xenografts and metastatic lesions in the brain and lung of trastuzumab-resistant HER2-positive breast cancer models. nih.gov

Table 2: In Vivo Efficacy of Dual EGFR/HER2 Inhibitors in Preclinical Models

| Cancer Type | Model Type | Inhibitor(s) | Key Efficacy Findings |

|---|---|---|---|

| Pancreatic Cancer | Orthotopic Xenograft (Patient-Derived) | Lapatinib (with Trametinib) | Significantly enhanced inhibition of tumor growth compared to single agents. researchgate.net |

| Neuroblastoma | Orthotopic Xenograft | Afatinib | Induced apoptosis and exhibited in vivo antitumor efficacy. oup.com |

| Glioblastoma | Orthotopic Xenograft (EGFRvIII mutant) | Afatinib | Improved survival. nih.gov |

| Breast Cancer (HER2+) | Orthotopic Xenograft (Trastuzumab-Resistant) | PEPD-G278D (HER2/EGFR degrader) | Strong inhibition of orthotopic tumor growth and metastasis. nih.gov |

| Breast Cancer (TNBC) | Orthotopic Xenograft | Lapatinib | Displayed cytotoxic potency and MAPK signaling inhibition. plos.org |

| Lung Cancer (NSCLC) | Xenograft | Lapatinib | Inhibited tumor activity and angiogenesis. nih.gov |

| Prostate Cancer | Xenograft | Erlotinib and Trastuzumab | Enhanced anti-tumor effects of castration. aacrjournals.org |

Xenograft Tumor Growth Suppression Studies

Synergistic Effects with Complementary Therapeutic Agents in Preclinical Settings

To enhance efficacy and overcome potential resistance mechanisms, dual EGFR/HER2 inhibitors are often evaluated in combination with other targeted therapies. These studies have revealed synergistic interactions that provide a strong rationale for combination treatments.

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of EGFR and HER2. Hyperactivation of this pathway is a known mechanism of resistance to HER2-targeted therapies. cancerindex.org

Preclinical studies have consistently shown that combining dual EGFR/HER2 inhibitors with PI3K pathway inhibitors leads to enhanced anti-tumor activity. In HER2-amplified breast cancer models, combining inhibitors of both HER2 and PI3K was necessary to induce tumor regression, especially in tumors with a co-existing PIK3CA mutation. oup.com For example, in a PIK3CA-mutant HER2+ xenograft, the combination of trastuzumab, lapatinib, and the PI3K inhibitor BKM120 was required to achieve tumor regression. oup.comresearchgate.net

Similarly, the combination of the novel pan-EGFR/HER2/HER3 inhibitor AZD8931 with the AKT inhibitor AZD5363 resulted in synergistic growth inhibition in vitro and enhanced tumor regression in vivo in HER2-amplified breast cancer models. cancerindex.org This enhanced effect is attributed to the combination causing a profound shutdown of both the PI3K and ERK signaling pathways. cancerindex.org

HER3 is a critical dimerization partner for both EGFR and HER2, and its signaling is often implicated in resistance to targeted therapies. Therefore, combining dual EGFR/HER2 inhibitors with agents that target other RTKs, particularly HER3, is a rational therapeutic strategy.

Preclinical data supports the dual targeting of EGFR and HER3 to overcome acquired resistance to EGFR inhibitors. mdpi.com A novel approach involves the use of aptamer-siRNA chimeras. One such construct, a "three-in-one" chimera (H2EH3), was engineered with a HER2 aptamer and a HER3 aptamer flanking an EGFR-targeting siRNA. This design allows for the simultaneous targeting and downregulation of EGFR, HER2, and HER3. The HER2 and HER3 aptamers act as both targeting agents to deliver the siRNA and as antagonists to block their respective signaling pathways. This multi-targeted aptamer technology has shown efficacy in silencing EGFR in cell lines and xenograft models, representing an innovative strategy for combination therapy.

Furthermore, combining the HER3 antibody LJM716 with the HER2 inhibitor trastuzumab was shown to be superior to each antibody alone in inhibiting the growth of BT474 breast cancer xenografts. This supports the concept that dual blockade of the HER2/HER3 axis is a potent anti-cancer strategy.

Enhancing Efficacy against Multidrug Resistant (MDR) Phenotypes

The development of multidrug resistance (MDR) represents a significant hurdle in cancer chemotherapy, often leading to treatment failure and poor clinical outcomes. researchgate.netnih.gov The overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, is a primary mechanism behind MDR. spandidos-publications.com Furthermore, resistance can be associated with an enhanced malignant potential, including increased invasion and metastasis. researchgate.netnih.gov Dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have emerged as a promising strategy to counteract these resistance mechanisms. mdpi.com While specific preclinical data on EGFR/HER2-IN-3 in MDR contexts is not extensively documented in public literature, studies on other dual EGFR/HER2 inhibitors provide critical insights into the potential mechanisms for enhancing efficacy against MDR phenotypes.

Research indicates that dual EGFR/HER2 inhibitors can combat MDR through at least two distinct mechanisms: by directly inhibiting the function of ABC transporters and by reversing the invasive and metastatic capabilities that are sometimes enhanced in MDR cells. researchgate.netspandidos-publications.com

One key approach is the sensitization of MDR cells to conventional chemotherapy. Studies have shown that certain tyrosine kinase inhibitors (TKIs) can reverse ABC transporter-mediated MDR. spandidos-publications.com For instance, the dual EGFR/HER2 inhibitor Lapatinib has been demonstrated to increase the sensitivity of MDR cells to various chemotherapy drugs. By blocking the efflux function of transporters like MRP7, Lapatinib increases the intracellular accumulation of these agents, thereby restoring their cytotoxic effects. spandidos-publications.com Similarly, the pan-HER inhibitor Neratinib has been shown to counteract the efflux activity of ABCB1, another major ABC transporter, leading to increased intracellular drug concentrations. spandidos-publications.com

| Compound | MDR Cell Model | Resistance Mechanism | Observed Effect | Citation |

|---|---|---|---|---|

| Lapatinib | HEK-MRP7–2 cells | Overexpression of MRP7 (ABCC10) | Dose-dependently decreased the IC50 of docetaxel, paclitaxel, vinblastine, and vinorelbine (B1196246) by blocking their efflux. | spandidos-publications.com |

| Neratinib | ABCB1-overexpressing primary leukemia blasts | Overexpression of ABCB1 (P-glycoprotein) | Increased the intracellular accumulation of Rhodamine 123 in a dose-dependent manner. | spandidos-publications.com |

Beyond reversing drug efflux, dual EGFR/HER2 inhibitors have been found to suppress the enhanced malignant potential of MDR cancer cells. researchgate.netnih.gov In studies using the MDR breast cancer cell line MCF7/Adr, which overexpresses P-glycoprotein (P-gp), it was discovered that EGFR/HER2 signaling plays a crucial role in promoting invasion and metastasis. researchgate.net The inhibition of EGFR and HER2 in these cells led to a significant decrease in the expression of CD147 and matrix metalloproteinases (MMP2 and MMP9), which are key proteins involved in cell migration and invasion. researchgate.netnih.gov This suggests a novel function for EGFR/HER2 inhibitors: rather than solely inhibiting tumor growth, they can reverse the aggressive phenotype associated with MDR, potentially improving treatment efficacy. researchgate.net

| Cell Line | Key Feature | Intervention | Key Findings | Citation |

|---|---|---|---|---|

| MCF7/Adr (MDR Breast Cancer) | Overexpression of P-gp, EGFR, and HER2 | Inhibition of EGFR/HER2 activity | Decreased expression of CD147, MMP2, and MMP9 at both transcription and protein levels, leading to significantly inhibited tumor cell invasion. | researchgate.netnih.gov |

Furthermore, the development of next-generation inhibitors demonstrates the continuous effort to overcome resistance even to targeted therapies themselves. For example, preclinical studies have shown that Neratinib can be effective against cancer cells that have acquired resistance to Lapatinib. mdpi.com This type of resistance can be mediated by the dimerization of EGFR and HER3, a mechanism that Neratinib was able to overcome. mdpi.com This highlights the importance of developing a diverse portfolio of inhibitors to address the complex and evolving nature of drug resistance. The strategy of targeting multiple HER family members simultaneously, either through pan-HER inhibitors or combination therapies, is a key area of investigation to circumvent resistance. mdpi.commedchemexpress.com

Mechanisms of Resistance to Egfr/her2 Targeted Therapies in Preclinical Contexts

Intrinsic and Acquired Resistance Mechanisms at the Molecular Level

Resistance to EGFR and HER2 targeted therapies can be broadly categorized as intrinsic (pre-existing in the tumor) or acquired (developing during treatment). These resistance mechanisms often involve intricate molecular alterations that either reactivate the primary signaling pathway or engage alternative survival pathways, rendering the targeted therapy ineffective.

Adaptive Activation of Alternative HER Family Receptors (e.g., HER3, HER4)

The HER family of receptor tyrosine kinases consists of four members: EGFR (HER1), HER2, HER3, and HER4. These receptors function through the formation of homodimers and heterodimers, which leads to the activation of downstream signaling pathways crucial for cell proliferation and survival. mdpi.com A key mechanism of resistance to agents targeting EGFR or HER2 is the adaptive upregulation and activation of other HER family members, particularly HER3.

HER3 possesses impaired kinase activity but is a critical heterodimerization partner for other EGFR family members. researchgate.net Upon inhibition of EGFR or HER2, cancer cells can adapt by increasing the expression and/or phosphorylation of HER3. mednexus.org This leads to the formation of HER2/HER3 or EGFR/HER3 heterodimers, which can potently reactivate downstream signaling, most notably the PI3K/Akt pathway. oaepublish.commdpi.comoncotarget.com Preclinical studies have shown that in response to EGFR or HER2 inhibitors, there is an upregulation of HER3, which sustains cancer cell growth. oncotarget.com For instance, in HER2-overexpressing breast cancer cells, resistance to the TKI lapatinib (B449) has been associated with persistent signaling from EGFR–HER3 dimerization. mdpi.com Similarly, resistance to EGFR TKIs in lung cancer can be mediated by the activation of HER3 phosphorylation in an EGFR and HER2-independent manner. oncotarget.com

The activation of HER4 can also contribute to resistance. Treatment with EGFR TKIs has been shown to induce the release of ligands like heregulin and betacellulin, which can activate HER4. plos.org This leads to the formation of HER2/HER4 dimers, contributing to persistent HER2 phosphorylation and cell survival despite the presence of the inhibitor. plos.org This adaptive "receptor switching" highlights the plasticity of the HER signaling network and its ability to circumvent targeted inhibition. Preclinical models have demonstrated that a pan-HER inhibitor, which targets multiple HER family members simultaneously, can be more effective in overcoming this form of resistance. researchgate.net

Activation of Bypass Signaling Pathways

Cancer cells can develop resistance to EGFR/HER2 inhibitors by activating alternative signaling pathways that are not dependent on EGFR or HER2 for their activation. These "bypass tracks" provide the cell with the necessary signals for proliferation and survival, effectively circumventing the therapeutic blockade.

The MET proto-oncogene encodes a receptor tyrosine kinase (c-Met) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways such as PI3K/Akt and MAPK. ersnet.org Amplification of the MET gene is a well-documented mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC). amegroups.orgmdpi.com In preclinical models, MET amplification has been shown to confer resistance by driving the phosphorylation of HER3, leading to sustained PI3K/Akt signaling even in the presence of an EGFR inhibitor. ersnet.orgamegroups.org Interestingly, some studies suggest that low-level MET amplification may pre-exist in a subset of tumor cells and that these clones are then selected for during EGFR TKI therapy. nih.gov The presence of high levels of HGF in the tumor microenvironment can also induce resistance by activating the Met-PI3K-Akt axis. ersnet.org Preclinical data indicate that dual inhibition of both EGFR and c-Met is required to overcome this resistance mechanism. ersnet.orgamegroups.org

The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR and HER2 signaling, regulating cell growth, survival, and metabolism. amegroups.cn Aberrations in this pathway can lead to its constitutive activation, uncoupling it from upstream EGFR/HER2 signaling and thereby conferring resistance to targeted therapies.

One of the most common alterations is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. aacrjournals.org These mutations lead to a constitutively active PI3K, rendering the cells independent of EGFR/HER2 signaling for survival. aacrjournals.org Another key mechanism is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). aacrjournals.org PTEN normally antagonizes PI3K signaling; its loss results in the hyperactivation of the PI3K/Akt pathway. aacrjournals.orgmedscape.com Preclinical models have demonstrated that PTEN loss is associated with resistance to trastuzumab in HER2-positive breast cancer. aacrjournals.org Furthermore, inhibition of the PI3K pathway in preclinical models can lead to a feedback activation of the ERK signaling pathway through the activation of HER family receptors, suggesting the need for combination therapies. nih.gov

| Aberration | Molecular Consequence | Impact on EGFR/HER2 Therapy | Supporting Evidence |

|---|---|---|---|

| PIK3CA Mutations | Constitutive activation of PI3K p110α subunit | Uncouples cell survival from upstream EGFR/HER2 signaling, leading to resistance. | Observed in various cancers, confers resistance to EGFR and HER2 inhibitors in preclinical models. mdpi.comaacrjournals.org |

| PTEN Loss | Loss of negative regulation of the PI3K pathway | Hyperactivation of Akt signaling, leading to resistance to therapies like trastuzumab. | Associated with poor response to trastuzumab in HER2+ breast cancer models. aacrjournals.orgmedscape.com |

The RAS-RAF-MEK-ERK (MAPK) pathway is another major downstream signaling cascade initiated by EGFR and HER2 activation. nih.gov Mutations in key components of this pathway, such as KRAS and BRAF, can lead to its constitutive activation, making the cells resistant to upstream EGFR inhibition.

KRAS mutations are a well-established mechanism of primary resistance to anti-EGFR monoclonal antibodies in colorectal cancer. amegroups.orgnih.gov These mutations result in a continuously active KRAS protein, which drives downstream signaling regardless of the EGFR activation state. nih.gov Acquired KRAS mutations have also been observed in patients who initially responded to EGFR inhibitors. oncotarget.com

Similarly, activating mutations in BRAF, most commonly the V600E mutation, can also confer resistance to EGFR-targeted therapies. amegroups.org Like KRAS mutations, BRAF mutations lead to constitutive activation of the MAPK pathway, bypassing the need for EGFR signaling. oncotarget.com Preclinical studies have confirmed that both KRAS and BRAF mutations are significant drivers of resistance to EGFR inhibitors. aacrjournals.orgresearchgate.net

PI3K/Akt Pathway Aberrations (e.g., PIK3CA mutations, PTEN loss)

Secondary Mutations in EGFR and HER2 Kinase Domains (e.g., T790M, C797S, Exon 20 insertions)

A major mechanism of acquired resistance to TKIs is the development of secondary mutations within the kinase domain of the target receptor itself. These mutations can interfere with drug binding or alter the conformation of the kinase, leading to renewed activity.

In the context of EGFR, the most well-known secondary mutation is the T790M "gatekeeper" mutation in exon 20. dovepress.com This mutation arises in response to first- and second-generation EGFR TKIs and confers resistance by increasing the ATP affinity of the kinase domain, which reduces the binding efficacy of the inhibitor. dovepress.com The development of third-generation TKIs, such as osimertinib (B560133), was specifically designed to overcome T790M-mediated resistance. biomolther.org However, resistance to third-generation inhibitors can emerge through the acquisition of a tertiary mutation, C797S, also in exon 20. biomolther.org The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib. dovepress.com The allelic context of the C797S and T790M mutations is critical; if they are on different alleles (in trans), a combination of first- and third-generation TKIs may be effective, whereas if they are on the same allele (in cis), the cells are resistant to all current EGFR TKIs. biomolther.org EGFR exon 20 insertions are another class of mutations that are generally associated with primary resistance to first- and second-generation TKIs. nih.gov

| Receptor | Mutation | Mechanism of Resistance | Therapeutic Implication |

|---|---|---|---|

| EGFR | T790M | Increases ATP affinity, hindering binding of first- and second-generation TKIs. dovepress.com | Can be overcome by third-generation TKIs like osimertinib. biomolther.org |

| EGFR | C797S | Prevents covalent binding of irreversible third-generation TKIs. dovepress.com | Confers resistance to osimertinib. biomolther.org |

| EGFR | Exon 20 Insertions | Sterically hinders access of many TKIs to the kinase pocket. nih.gov | Associated with primary resistance to first- and second-generation TKIs. nih.gov |

| HER2 | L755S | Promotes resistance to HER2 TKIs via enhanced HER2 activation. aacrjournals.org | Cells may retain sensitivity to certain irreversible HER2 inhibitors. nih.gov |

| HER2 | T798I | "Gatekeeper" mutation analogous to EGFR T790M, hinders TKI binding. nih.gov | Confers resistance to TKIs like neratinib (B1684480). oaepublish.com |

| HER2 | T862A | Promotes resistance to HER2 TKIs via enhanced HER2 activation. aacrjournals.org | May be overcome by combination therapies, such as with a MEK inhibitor. aacrjournals.orgnih.gov |

Similar to EGFR, secondary mutations in the HER2 kinase domain can also drive resistance to HER2-targeted therapies. oaepublish.com For instance, the L755S mutation has been shown to confer resistance to lapatinib but not to the irreversible inhibitor neratinib in preclinical models. nih.gov The T798I mutation is the HER2 equivalent of the EGFR T790M gatekeeper mutation and has been identified in patients progressing on TKI therapy. nih.gov More recently, studies have identified other secondary mutations, such as T862A, that promote resistance to HER2 TKIs by enhancing HER2 activation and impairing drug binding. aacrjournals.orgnih.gov Preclinical research has shown that cells with these double HER2 mutations exhibit enhanced MEK/ERK signaling and that combining a HER2 inhibitor with a MEK inhibitor can overcome this resistance. aacrjournals.org

HER2 Amplification as a Resistance Mechanism to EGFR TKIs

Amplification of the ERBB2 gene, which encodes for HER2, has been identified as a significant mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in preclinical models and clinical samples. nih.govresearchgate.net In EGFR-mutant non-small cell lung cancer (NSCLC) that develops resistance to first-generation TKIs like gefitinib (B1684475) and erlotinib (B232), HER2 amplification is observed in approximately 10-13% of cases. amegroups.orgresearchgate.net Notably, preclinical and clinical studies have demonstrated that HER2 amplification and the common EGFR T790M resistance mutation are often mutually exclusive, suggesting that HER2 amplification provides an independent bypass signaling route. nih.govamegroups.org

The overexpression of HER2 protein resulting from gene amplification leads to the formation of HER2-containing heterodimers (e.g., HER2/HER3), which can potently activate downstream pro-survival signaling pathways, particularly the PI3K/Akt pathway. researchgate.netmdpi.com This sustained signaling allows cancer cells to bypass the blockade of EGFR. In vitro experiments have confirmed that HER2 amplification can activate downstream AKT and ERK signaling pathways, and these pathways remain active even when the EGFR signaling pathway is inhibited by TKIs, leading to resistance. researchgate.net Furthermore, knockdown of HER2 in cell lines with acquired resistance can partially restore sensitivity to EGFR TKIs, underscoring the functional importance of this resistance mechanism. nih.govoncotarget.com

| Cell Line Model | EGFR TKI | Key Finding | Reference(s) |

| EGFR-mutant NSCLC cells | Erlotinib, Gefitinib | HER2 amplification detected in ~12-13% of resistant cases. | nih.govresearchgate.net |

| EGFR-mutant NSCLC cells | Erlotinib, Gefitinib | HER2 amplification and EGFR T790M mutation are mutually exclusive. | nih.govamegroups.org |

| Cell line with EGFR 19del/T790M | Afatinib (B358) | Knockdown of HER2 partially restored sensitivity to afatinib. | oncotarget.com |

| Various cell line models | Erlotinib | HER2 overexpression confers resistance, while HER2 knockdown confers sensitivity. | nih.gov |

Role of Autocrine Ligand Production in Mediating Resistance

Cancer cells can develop resistance by producing their own growth factors, creating an autocrine signaling loop that reactivates receptor tyrosine kinases even in the presence of an inhibitor. This mechanism is particularly relevant for resistance to EGFR and HER2 targeted therapies, as the production of specific ligands can sustain signaling through the ErbB family of receptors.

Heregulin (HRG), a ligand for HER3 and HER4, plays a pivotal role in mediating resistance to EGFR inhibitors. oncotarget.commdpi.com Preclinical studies have shown that the overexpression of heregulin can cause resistance to EGFR TKIs in NSCLC and colorectal cancer cells. oncotarget.commdpi.com Heregulin binds to HER3, promoting the formation of robust HER2/HER3 heterodimers. nih.gov Since HER3 has impaired kinase activity, it relies on its dimerization partner, such as HER2, to initiate downstream signaling. nih.gov This HER2/HER3 signaling axis strongly activates the PI3K/Akt survival pathway, effectively bypassing the EGFR blockade. nih.govresearchgate.net

In preclinical models, the addition of heregulin can render sensitive cancer cells resistant to EGFR inhibitors like gefitinib and cetuximab. mdpi.complos.org For instance, in EGFR-mutant NSCLC cells, heregulin-induced activation of HER3 maintains cell proliferation despite treatment with first-generation EGFR TKIs. oncotarget.comresearchgate.net Similarly, treatment with EGFR TKIs can induce the release of ligands, including heregulin and betacellulin, which in turn activate HER4. plos.org This leads to the formation of HER2/HER4 dimers and persistent HER2 phosphorylation, contributing to resistance. plos.org The combination of an EGFR TKI with an antibody against betacellulin increased the anti-proliferative effect in resistant cells, highlighting the role of this autocrine loop. plos.org

| Cell Line Model | EGFR Inhibitor | Ligand | Mechanism of Resistance | Reference(s) |

| NSCLC (PC9) | Erlotinib | Heregulin | Overexpression of heregulin causes erlotinib resistance by activating HER3. | oncotarget.com |

| Breast Cancer (MCF-7) | Gefitinib | Heregulin β1 | Promotes HER3/HER2 heterodimerization and activation of PI3K/AKT signaling. | nih.gov |

| Breast Cancer | Iressa (Gefitinib) | Heregulin, Betacellulin | Drug-induced ligand release activates HER4, leading to HER2/HER4 dimerization and persistent HER2 phosphorylation. | plos.org |

| NSCLC (HCC827) | Gefitinib | Heregulin | Heregulin promoted gefitinib resistance in cells overexpressing ErbB3 by maintaining ErbB3 and AKT phosphorylation. | researchgate.net |

Modulation of Receptor Trafficking and Degradation as a Resistance Strategy

The spatial and temporal regulation of EGFR and HER2 through cellular trafficking—internalization, recycling, and degradation—is critical for modulating signal strength and duration. Cancer cells can hijack these processes to develop resistance to TKI therapy. nih.govresearchgate.net A key strategy is to prevent the downregulation and degradation of the activated receptors, thereby prolonging their signaling output.

HER2 overexpression itself can inhibit the downregulation of other EGFR family members. nih.gov Because the HER2 extracellular domain exists in a fixed, open conformation, it readily forms heterodimers, which can alter trafficking dynamics. nih.gov Preclinical studies suggest that HER2 overexpression impacts EGFR trafficking by decreasing its internalization from the plasma membrane and/or by rerouting internalized EGFR away from the lysosomal degradation pathway and back toward the cell surface via recycling pathways. nih.gov This ensures a sustained pool of active receptors at the cell surface, counteracting the effect of TKIs.

Another mechanism involves avoiding the ubiquitin-mediated degradation of EGFR. nih.gov The binding of the ubiquitin ligase c-Cbl to EGFR is a critical step for tagging the receptor for lysosomal degradation. Mutations in EGFR that impair its interaction with c-Cbl can limit its degradation and lead to prolonged signaling and TKI resistance. nih.gov

| Resistance Mechanism | Description | Consequence | Reference(s) |

| Inhibition of EGFR Downregulation by HER2 | Overexpressed HER2 decreases internalization of EGFR and/or promotes its recycling to the plasma membrane. | Sustained signaling from EGFR at the cell surface. | nih.gov |

| Evasion of Ubiquitin-mediated Degradation | Mutations in EGFR can impair its interaction with the ubiquitin ligase c-Cbl. | Reduced lysosomal degradation and prolonged EGFR signaling. | nih.gov |

| Altered Endocytosis | Upon inhibition of clathrin-mediated endocytosis (CME), EGFR can undergo macropinocytotic-dependent internalization. | Promotes lysosomal degradation rather than receptor recycling, potentially sensitizing cells to TKIs. | nih.gov |

Preclinical Strategies to Overcome Resistance through Combination Therapies

Given the diverse mechanisms of resistance, preclinical research has heavily focused on combination therapies to simultaneously block the primary target and the escape pathway.

For resistance driven by HER2 amplification , combining an EGFR TKI with a HER2-targeted agent has shown promise. For example, preclinical evidence suggests that combining the third-generation EGFR TKI osimertinib with the anti-HER2 antibody trastuzumab and the anti-EGFR antibody cetuximab can overcome and prevent resistance in cell line and patient-derived xenograft models. mdpi.com The combination of the pan-HER inhibitor afatinib with cetuximab has also demonstrated robust activity in preclinical models of acquired resistance. nih.govoncotarget.com

To counter ligand-induced resistance , strategies involve targeting the ligand itself or the downstream effector kinases. In models of heregulin-driven resistance, the pan-HER inhibitor afatinib, which inhibits EGFR, HER2, and HER4, has been shown to be effective where first-generation TKIs fail. oncotarget.com Another approach is the dual targeting of HER3 and EGFR. A bispecific antibody against EGFR and HER3 (MEHD7945A) was shown in preclinical models to overcome acquired resistance to EGFR inhibitors. oncotarget.com A triple blockade using a bispecific EGFRxHER3 antibody combined with the HER2 antibody trastuzumab effectively inhibited HRG-induced signaling and proliferation in colorectal cancer models. researchgate.net

For bypass tracks involving other kinases like MET , combination therapy is also a key strategy. In preclinical models, combining a MET inhibitor like crizotinib (B193316) or capmatinib (B1663548) with osimertinib has been shown to overcome MET-mediated resistance. mdpi.com Similarly, the combination of a mutant-selective EGFR-TKI (WZ4002) and a Met-TKI (E7050) effectively overcame resistance in xenograft models. aacrjournals.org

Finally, targeting downstream signaling nodes like ERK is another viable strategy. As resistance to EGFR TKIs is often associated with the reactivation of the MAPK pathway, combining an EGFR TKI with an ERK inhibitor (like ASN007) has been shown to significantly inhibit the growth of resistant xenografts. springermedizin.de

| Resistance Mechanism | Combination Strategy | Preclinical Model | Key Outcome | Reference(s) |

| HER2 Amplification | Osimertinib + Trastuzumab + Cetuximab | Cell-line and patient-derived xenografts | Overcame and prevented resistance to osimertinib. | mdpi.com |

| HER2 Amplification | Afatinib + Cetuximab | Mouse models | Overcame acquired resistance to EGFR TKIs. | nih.govoncotarget.com |

| Heregulin-driven | Afatinib (pan-HER inhibitor) | NSCLC xenografts | Decreased proliferation in heregulin-overexpressing resistant cells. | oncotarget.com |

| MET Amplification | Osimertinib + Crizotinib/Capmatinib | Preclinical models | Overcame MET-mediated osimertinib resistance. | mdpi.com |

| MET Amplification / HGF Overexpression | WZ4002 (EGFR-TKI) + E7050 (Met-TKI) | Xenograft models | Overcame erlotinib resistance. | aacrjournals.org |

| ERK Reactivation | Erlotinib + ASN007 (ERK inhibitor) | Erlotinib-resistant xenografts | Combination completely inhibited tumor growth. | springermedizin.de |

| Heregulin-driven | Bispecific EGFRxHER3 antibody + Trastuzumab | Colorectal cancer cells and organoids | Effectively inhibited HRG-induced signaling and proliferation. | researchgate.net |

Drug Discovery and Rational Design of Egfr/her2 Inhibitors

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how chemical structure modifications of a compound affect its biological activity. For EGFR/HER2 inhibitors, this involves synthesizing and testing numerous analogs to identify the chemical moieties responsible for potent and selective inhibition.

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For dual EGFR/HER2 inhibitors, the essential pharmacophore features are dictated by the architecture of their ATP-binding sites.

Key features include:

A Heterocyclic Scaffold: A core heterocyclic ring system, such as a quinazoline (B50416) or pyrimidine, acts as a scaffold that mimics the adenine (B156593) ring of ATP. This core is crucial for anchoring the inhibitor in the binding pocket. nih.govplos.org

Hinge-Binding Motif: A specific nitrogen atom within the heterocyclic scaffold (e.g., N1 of the quinazoline ring) forms a critical hydrogen bond with the main chain NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. This interaction is a hallmark of many potent inhibitors. nih.govplos.org

Hydrophobic Pockets: The inhibitor must possess appropriately positioned hydrophobic groups to interact with various hydrophobic pockets within the ATP-binding site. An aniline (B41778) group at the C4 position of a quinazoline scaffold is a common feature that occupies a hydrophobic region. plos.orgresearchgate.net

Solvent-Exposed Region: Substitutions on the scaffold that extend into the solvent-exposed region can be modified to improve physiochemical properties like solubility without negatively impacting binding affinity. Bulky substituents at the 6- and 7-positions of the quinazoline ring are generally well-tolerated. plos.org

Gatekeeper Residue Interaction: The "gatekeeper" residue (Threonine 790 in EGFR) controls access to a deeper hydrophobic pocket. Modifications that can interact with or bypass this residue are crucial, especially for overcoming resistance mutations like T790M. mdpi.com

The central scaffold of an inhibitor is a primary determinant of its binding mode, potency, and selectivity. Medicinal chemists have explored various heterocyclic systems to optimize EGFR/HER2 inhibition.

The 4-anilinoquinazoline (B1210976) scaffold is one of the most versatile and successful templates for EGFR and HER2 inhibitors. plos.orgtandfonline.com The compound Egfr/her2-IN-3 is identified as a 2-substituted 4-aminoquinazoline derivative, placing it within this critical class of inhibitors. fluoroprobe.com SAR studies on this scaffold have established several key principles:

The quinazoline N1 atom is a crucial hydrogen bond donor to the hinge region (Met793). nih.gov

The 4-anilino moiety fits into a hydrophobic pocket. Substitutions on this aniline ring can modulate potency and selectivity. Electron-withdrawing groups like chloro, bromo, or fluoro at the 3- or 4-position of the aniline ring often enhance activity. researchgate.netmdpi.com

Bulky substitutions at the 6- and 7-positions of the quinazoline ring are well-tolerated and can be used to tune properties or gain additional interactions. plos.orgtandfonline.com For instance, adding a bulky substituent to the 3-position of the aniline ring can increase potency against HER2. nih.gov

Distinct from the quinazoline core of this compound, the pyrrolo[3,2-d]pyrimidine scaffold represents another highly successful class of dual EGFR/HER2 inhibitors. acs.org These compounds are designed to fit into the ATP binding site, and extensive SAR has been conducted to optimize their activity. acs.orgresearchgate.net

The pyrrolo[3,2-d]pyrimidine core mimics the adenine of ATP. nih.gov

A 4-anilino substitution is critical, with groups like 3-chloro-4-phenoxy-aniline showing potent inhibitory activity. frontiersin.org

Modifications at the N-5 position of the pyrrole (B145914) ring can be used to introduce side chains that interact with a "back pocket" of the kinase, improving potency and modulating pharmacological properties. nih.govfrontiersin.org

Introduction of a nitrile group at the C-6 position has been shown to decrease dual HER2/EGFR inhibitory activity. nih.gov

Thiophene-based scaffolds have also been developed as potent dual EGFR/HER2 inhibitors. mdpi.commdpi.com Molecular hybridization, combining scaffolds like thiazole (B1198619) and pyrazoline, has emerged as a successful strategy to create dual inhibitors. mdpi.comresearchgate.net

Thiophene (B33073) Derivatives: Thieno[2,3-d]pyrimidine and related fused thiophene systems can serve as the core ATP-mimetic scaffold. mdpi.comnih.gov SAR studies revealed that specific substitutions, such as a 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino) acetamide (B32628) group, can lead to highly potent dual inhibition. mdpi.com

Thiazolyl-Pyrazoline Hybrids: In these molecules, the thiazole and pyrazoline rings are key components. SAR has shown that substitutions on the phenyl rings attached to the core structure are critical. For instance, two methyl groups at the 3- and 4-positions of the C-3 phenyl ring of a thiazolyl-pyrazoline significantly increased EGFR inhibitory activity. researchgate.net In other series, a morpholine-bearing derivative showed the highest dual EGFR and HER2 inhibitory activity. researchgate.net

Expanding the quinazoline core to a larger benzo[g]quinazoline (B13665071) system is another strategy employed to develop dual EGFR/HER2 inhibitors. nih.govresearchgate.net This larger aromatic system can form different or enhanced interactions within the ATP binding site.

A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated as dual EGFR/HER2 inhibitors. nih.govresearchgate.net

The sulfonamide moiety was incorporated into the design, and SAR studies focused on the N-substituted acetamide portion.

Compounds with specific substitutions, such as an O-methylphenyl group on the acetamide, showed excellent inhibitory activity against both EGFR and HER2, with potency exceeding that of the reference drug erlotinib (B232). researchgate.net

Impact of Scaffold Modifications on Potency and Selectivity

Thiophene and Thiazolyl-Pyrazoline Derivatives

Computational Chemistry and In Silico Approaches in Compound Design

Computational techniques were central to the discovery of this compound, also known as compound C3, as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). techscience.com These in silico methods allow for the rapid screening of vast chemical libraries and provide deep insights into the molecular interactions that govern a compound's inhibitory activity, ultimately guiding the rational design of more potent and selective drugs.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking simulations were a critical step in predicting the binding affinity of potential inhibitors to the kinase domains of EGFR and HER2. techscience.com For this compound (C3), these simulations predicted a superior binding affinity for both target receptors when compared to known inhibitors. techscience.com The software AutoDock Vina was utilized to carry out the docking calculations. techscience.com

Following its initial identification, the binding of this compound was further analyzed using atomistic molecular dynamics simulations and solvent-based Gibbs binding free energy calculations, which confirmed its high affinity for both EGFR and HER2. techscience.com The predicted binding energy values underscored its potential as a strong dual inhibitor. techscience.com

| Compound | Target Receptor | Predicted Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound (C3) | EGFR | Superior to known inhibitor AQ4 | researchgate.net |

| This compound (C3) | HER2 | Superior to known inhibitor 03P | researchgate.net |

Ligand-Based and Structure-Based Drug Design Strategies

The discovery of this compound primarily employed a structure-based drug design strategy. techscience.com This approach relies on the three-dimensional structure of the target protein to design or identify compounds that can bind to it with high affinity and specificity. Researchers analyzed the crystal structures of EGFR and HER2 kinase domains to understand the key amino acid residues and regions necessary for inhibition. techscience.com

Virtual Screening Techniques for Novel Inhibitor Identification

High-throughput virtual screening (HTVS) was the engine for the discovery of this compound. techscience.com A specific method known as Diversity-based High-throughput Virtual Screening (D-HTVS) was used to screen approximately 750,000 compounds from the ChemBridge chemical library. techscience.com

The initial phase of the screening focused on the EGFR kinase in its active conformation. techscience.com This large-scale virtual experiment identified 1,185 compounds that were predicted to bind to the EGFR kinase site with favorable low negative docking energies. techscience.com Subsequently, these top candidates were computationally screened against the HER2 kinase domain. techscience.com This sequential screening process successfully narrowed down the vast chemical space to identify compound C3 (this compound) as a lead candidate with the desired dual-targeting profile. techscience.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

While Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool in drug discovery for predicting the activity of compounds based on their physicochemical properties, scholarsresearchlibrary.comacs.org there is no specific information available from the searched literature detailing the development or application of QSAR models in the discovery or optimization of this compound.

Computational Predictions of Target Interaction Profiles

Computational analysis predicted that this compound (C3) adopts a favorable binding pose, allowing for optimal interactions with key amino acid residues within the active sites of both EGFR and HER2. techscience.com Analysis of the docking results revealed the specific residues involved in the binding, which are crucial for the inhibitor's affinity and selectivity. techscience.comresearchgate.net These interactions are primarily non-covalent, consisting of hydrogen bonds and hydrophobic interactions. researchgate.net

| Target Receptor | Interacting Amino Acid Residues | Reference |

|---|---|---|

| EGFR | Leu694, Gly695, Val702, Ala719, Lys721, Met742, Cys773, Asp831 | researchgate.net |

| HER2 | Leu726, Ala751, Lys753, Met801, Cys805, Thr862, Leu852, Asp863 | researchgate.net |

Development of Covalent versus Non-Covalent EGFR/HER2 Inhibitors

EGFR and HER2 inhibitors can be broadly classified into two categories based on their binding mechanism: non-covalent (reversible) and covalent (irreversible). Covalent inhibitors typically contain a reactive electrophilic group, often a Michael acceptor, that forms a permanent bond with a nucleophilic cysteine residue (Cys797 in EGFR and the analogous Cys805 in HER2) located in the ATP-binding pocket. pnas.orgacs.org This irreversible binding leads to prolonged target inhibition. pnas.org

Based on its predicted interaction profile, which consists of hydrogen bonds and hydrophobic interactions, this compound is classified as a non-covalent inhibitor. researchgate.net There is no indication from the computational models that it forms a covalent adduct with the cysteine residues in either EGFR or HER2. techscience.comresearchgate.net The development of such non-covalent inhibitors focuses on optimizing reversible binding interactions to achieve high affinity and potency, which, as shown in the docking simulations for this compound, can be superior to other known inhibitors. techscience.com The choice between a covalent and non-covalent strategy depends on the desired pharmacological profile, including potency, selectivity, and potential for off-target effects. pnas.org

Advanced Methodologies in Preclinical Research on Egfr/her2 in 3

In Vitro Biochemical and Cell-Based Assays

A cornerstone of preclinical research involves a suite of in vitro assays to quantify the inhibitor's potency and its effects on cancer cells.

Kinase Activity Inhibition Assays (e.g., in vitro IC50 determination)

To determine the direct inhibitory effect of a compound on its target enzymes, in vitro kinase activity assays are employed. These assays measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%, known as the half-maximal inhibitory concentration (IC50). For dual inhibitors, this is assessed for both EGFR and HER2.

EGFR/HER2-IN-3 has been identified as a dual inhibitor of both EGFR and HER2. medchemexpress.com Another similar compound, EGFR/HER2-IN-8, demonstrated IC50 values of 0.45 µM for EGFR kinase and 0.244 µM for HER2 kinase. medchemexpress.com A related compound, EGFR/HER2/DHFR-IN-3, showed potent dual inhibition with IC50 values of 0.138 µM for EGFR and 0.092 µM for HER2. medchemexpress.com Similarly, a compound designated as EGFR/HER2/CDK9-IN-3 was found to be a potent inhibitor of EGFR and HER2 with IC50 values of 191.08 nM and 132.65 nM, respectively. medchemexpress.com

These assays often utilize purified recombinant kinase domains and a substrate. The transfer of a phosphate (B84403) group from ATP to the substrate is then quantified, typically through radiometric or fluorescence-based methods. The results from these assays are fundamental in confirming the compound's on-target activity and potency.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 |

|---|---|---|

| EGFR/HER2-IN-8 | EGFR | 0.45 µM medchemexpress.com |

| EGFR/HER2-IN-8 | HER2 | 0.244 µM medchemexpress.com |

| EGFR/HER2/DHFR-IN-3 | EGFR | 0.138 µM medchemexpress.com |

| EGFR/HER2/DHFR-IN-3 | HER2 | 0.092 µM medchemexpress.com |

| EGFR/HER2/CDK9-IN-3 | EGFR | 191.08 nM medchemexpress.com |

Cell Proliferation and Viability Assays (e.g., MTT, SRB)

Understanding the impact of an inhibitor on cancer cell growth is a critical next step. Cell proliferation and viability assays are used to assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. The MTT assay measures the metabolic activity of living cells, which is indicative of cell viability. scirp.org The SRB assay, on the other hand, is a protein-staining method that provides a measure of cell density. scirp.orgnih.gov

For instance, the anti-proliferative activity of certain anilinoquinazoline-based EGFR/HER2 inhibitors was evaluated against MDA-MB-231 breast cancer cell lines, which are known to overexpress EGFR. tandfonline.com Another study utilized an SRB assay to measure the in vitro cytotoxic activities of synthesized compounds against the H1299 non-small cell lung cancer cell line, which has high expression of both EGFR and HER2. mdpi.com Similarly, the effect of EGFR/HER2 inhibitors on the proliferation of SK-BR-3 breast tumor cells has been measured by MTT assay. mdpi.comnih.gov

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

To delve deeper into the mechanism of cell growth inhibition, researchers analyze the effects of the compound on apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful technique for these analyses.

For apoptosis analysis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, a feature of late apoptosis or necrosis. This allows for the quantification of early and late apoptotic cells. aacrjournals.orgnih.gov

For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). biorxiv.orgpnas.org For example, a related compound, EGFR/HER2/DHFR-IN-3, has been shown to cause cell cycle arrest at the S phase and induce apoptosis in MCF7 breast cancer cells. medchemexpress.com

Immunoblotting for Protein Expression and Phosphorylation States

Immunoblotting, or Western blotting, is an essential technique to investigate the effect of the inhibitor on the expression and activation state of target proteins and downstream signaling molecules. The activation of EGFR and HER2 is dependent on their phosphorylation. pnas.org Therefore, a key aspect of evaluating an EGFR/HER2 inhibitor is to assess its ability to reduce the phosphorylation of these receptors.

In this technique, proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. Antibodies that recognize the total protein levels of EGFR and HER2, as well as antibodies specific to their phosphorylated (activated) forms, are used. researchgate.netoncotarget.com This allows for the direct visualization of the inhibitor's effect on target engagement and downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. nih.govaacrjournals.org For example, immunoblotting can be used to detect the phosphorylation levels of EGFR, HER2, and HER3, as well as downstream effectors like Akt and MAPK. researchgate.netoncoscience.us

Advanced Imaging Techniques for Receptor Dynamics

Beyond static measurements, advanced imaging techniques provide dynamic insights into how inhibitors affect receptor behavior within living cells.

Fluorescence Resonance Energy Transfer (FRET) and FRET-FLIM for Dimerization Assessment

EGFR and HER2 exert their signaling function through the formation of homodimers and heterodimers. mdpi.com Fluorescence Resonance Energy Transfer (FRET) is a powerful microscopy technique used to study these protein-protein interactions in real-time within living cells. FRET occurs when two fluorescent molecules (a donor and an acceptor) are in close proximity (typically 1-10 nm). When the donor molecule is excited, it can transfer its energy to the acceptor molecule, which then fluoresces. The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making it an excellent tool for detecting receptor dimerization. worldscientific.com

Fluorescence Lifetime Imaging Microscopy (FLIM) can be combined with FRET (FRET-FLIM) to provide a more quantitative and robust measurement of dimerization. worldscientific.comnih.gov FLIM measures the time it takes for a fluorophore to return to its ground state after excitation. In the presence of FRET, the donor's fluorescence lifetime is shortened. By measuring this change in lifetime, researchers can accurately quantify the fraction of receptors that are dimerized. oncotarget.comnih.gov

These techniques have been used to validate assays for EGFR/HER2 dimerization in various cell lines, including A431, BT474, and SKBr3 cells, and to study how this dimerization is affected by targeted therapies. oncotarget.comnih.gov FRET has been used to monitor in situ HER receptor phosphorylation and to show that specific EGFR tyrosine kinase inhibitors can decrease EGFR and HER3 phosphorylation by inhibiting EGFR/HER3 dimerization. plos.org Furthermore, FRET-FLIM has been employed to investigate inhibitor-induced HER2-HER3 heterodimerization. elifesciences.org

Immunohistochemistry and Immunofluorescence for Cellular Localization and Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are pivotal techniques for visualizing the expression and subcellular localization of target proteins within tumor tissues and cells. In the context of this compound, these methods are instrumental in confirming the presence and distribution of its targets, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Immunohistochemistry (IHC) is widely used to assess the expression levels of EGFR and HER2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from preclinical models. This technique helps in stratifying tumors based on target expression, which can correlate with sensitivity to this compound. For instance, in preclinical studies of dual EGFR/HER2 inhibitors, IHC is used to confirm high levels of EGFR and HER2 expression in xenograft tumors, providing a rationale for treatment. researchgate.net The intensity of staining and the percentage of positive cells are often scored to provide a semi-quantitative measure of protein expression.

Immunofluorescence (IF) offers higher resolution and the ability to co-localize multiple proteins within the same cell. In the investigation of this compound, IF is employed to determine the subcellular distribution of EGFR and HER2. For example, studies on other dual inhibitors have used IF to show the co-localization of EGFR and HER2 on the cell membrane of cancer cells, which is critical for their dimerization and subsequent activation of downstream signaling pathways. researchgate.netoncotarget.com This technique can also be used to observe inhibitor-induced changes, such as the internalization of the receptors from the cell surface. researchgate.netaacrjournals.org

Table 1: Representative Data from Immunohistochemical and Immunofluorescence Analysis of EGFR/HER2 Expression

| Technique | Target | Observation in Preclinical Models | Implication for this compound Research |

| Immunohistochemistry | EGFR | High membranous expression in specific tumor xenografts. researchgate.net | Identifies tumor models likely to respond to this compound. |

| HER2 | Overexpression in patient-derived xenograft (PDX) models of gastric cancer. researchgate.net | Validates the relevance of PDX models for efficacy studies. | |

| Immunofluorescence | EGFR & HER2 | Co-localization on the plasma membrane of breast cancer cells. oncotarget.com | Confirms the spatial proximity of the targets for dual inhibition. |

| EGFR | Internalization from the cell surface upon treatment with an EGFR inhibitor. researchgate.net | Provides a method to visualize the direct cellular effect of the inhibitor. |

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental for validating the targets of this compound and for studying the consequences of their inhibition or overexpression.

Target validation is a critical step to confirm that the therapeutic effect of a compound is indeed mediated through its intended molecular targets. Gene silencing techniques, such as RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9, are powerful tools for this purpose.

RNA interference (RNAi) utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically degrade the mRNA of a target gene, thereby reducing its protein expression. In the context of this compound, RNAi can be used to mimic the effect of the inhibitor. For instance, silencing EGFR or HER2 in cancer cell lines that are sensitive to this compound should phenocopy the anti-proliferative effects of the compound. aacrjournals.orgaacrjournals.org Parallel RNAi screens can also identify other kinases that, when silenced, enhance the efficacy of an EGFR/HER2 inhibitor, revealing potential combination therapy strategies. aacrjournals.org

CRISPR-Cas9 technology allows for precise and permanent knockout of target genes. This technique can be used to generate EGFR and/or HER2 knockout cell lines. xiahepublishing.comnih.gov The response of these knockout cells to this compound can then be compared to that of the parental cells. A lack of response in the knockout cells would provide strong evidence that the compound's activity is on-target. nih.gov Kinome-focused CRISPR screens in patient-derived tumor organoids have been used to identify essential kinases and potential synergistic targets for EGFR inhibitors. aacrjournals.org

Conversely, overexpression studies using plasmid transfection can be employed to investigate the role of EGFR and HER2 in conferring sensitivity or resistance to this compound. By introducing plasmids containing the cDNA for EGFR or HER2 into cells, researchers can create cell lines with artificially high levels of these receptors. origene.comspandidos-publications.com

These overexpression models are valuable for several reasons. First, they can be used to confirm that the level of target expression correlates with the efficacy of the inhibitor. For example, cells overexpressing HER2 have been shown to be more sensitive to dual EGFR/HER2 inhibitors. spandidos-publications.comnih.gov Second, they can be used to study the mechanisms of resistance. For instance, overexpression of HER2 has been shown to reverse the relative resistance to an EGFR-specific inhibitor in certain lung cancer cell lines. spandidos-publications.com

Table 2: Application of Genetic and Molecular Biology Techniques in this compound Research

| Technique | Application | Expected Outcome for this compound | Reference for Methodology |

| RNA Interference (RNAi) | Silencing of EGFR and/or HER2 | Reduced cell proliferation, mimicking the effect of this compound. | aacrjournals.orgaacrjournals.org |

| CRISPR-Cas9 | Knockout of EGFR and/or HER2 | Abrogation of sensitivity to this compound in knockout cells. | xiahepublishing.comnih.gov |

| Plasmid Transfection | Overexpression of EGFR and/or HER2 | Increased sensitivity to this compound in transfected cells. | origene.comspandidos-publications.comnih.gov |

Gene Silencing (e.g., RNA Interference, CRISPR) for Target Validation

In Vivo Preclinical Model Characterization

In vivo models are indispensable for evaluating the therapeutic efficacy of this compound in a physiological context. Xenograft and patient-derived xenograft (PDX) models are the most commonly used systems for this purpose.

Xenograft models are created by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice. These models are widely used for initial efficacy testing of anti-cancer agents. For this compound, cell lines with known EGFR and/or HER2 expression levels would be selected to establish xenografts. mdpi.comjcancer.org The maintenance of these models involves regular monitoring of the animals' health and tumor growth.